molecular formula C18H18N2O2 B2655035 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922950-35-4

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2655035
CAS No.: 922950-35-4
M. Wt: 294.354
InChI Key: JGKJWLCRZUUKCK-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with a pyrrolidinone moiety

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of α-glucosidase enzyme, which can reduce the occurrence of postprandial hyperglycemia . This makes them potential candidates in the search for novel α-glucosidase inhibitors to manage postprandial hyperglycemia incidence .

Future Directions

The future directions in the study of such compounds could involve further exploration of their therapeutic potential, especially in the management of type 2 diabetes . Additionally, increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore could be another area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Properties

IUPAC Name

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJWLCRZUUKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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